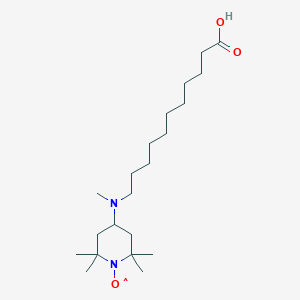

4-(N-Carboxydecyl-N-methylamino)-tempo

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N-Carboxydecyl-N-methylamino)-tempo, also known as this compound, is a useful research compound. Its molecular formula is C21H41N2O3 and its molecular weight is 369.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

- Radical Scavenging : 4-(N-Carboxydecyl-N-methylamino)-tempo is utilized as a radical scavenger in organic synthesis. Its ability to stabilize free radicals makes it useful for studying reaction mechanisms and preventing unwanted side reactions during chemical processes.

- Oxidative Stress Studies : This compound is employed in research focusing on oxidative stress. It can act as a model compound to investigate the effects of reactive oxygen species (ROS) in biological systems.

Biology

- Cellular Studies : The compound has been used in cell culture studies to investigate the role of oxidative stress in cellular aging and apoptosis. It can modulate ROS levels, providing insights into cellular responses to oxidative damage.

- Neuroprotection : Research has indicated that this compound may have neuroprotective effects. It has been studied for its potential to protect neurons from oxidative damage in models of neurodegenerative diseases.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic applications in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Its ability to scavenge free radicals may help mitigate tissue damage in these diseases.

- Drug Delivery Systems : Due to its amphiphilic nature, this compound can be integrated into drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

Case Studies and Research Findings

Research studies have highlighted various applications of this compound:

- Oxidative Stress and Aging : A study demonstrated that treatment with this compound reduced markers of oxidative stress in aging cell models, suggesting its potential role in promoting longevity .

- Neuroprotective Effects : In a model of Alzheimer's disease, this compound was shown to decrease neuronal death by attenuating oxidative damage .

- Cardiovascular Health : Clinical trials have investigated the effect of this compound on improving endothelial function in patients with cardiovascular risk factors by reducing oxidative stress .

Analyse Des Réactions Chimiques

Oxidation Catalysis via TEMPO Derivatives

TEMPO (2,2,6,6-tetramethylpiperidinyloxy) derivatives are widely used as redox mediators in oxidation reactions. Substituents at the 4-position, such as hydroxy or acetamido groups, significantly alter their redox properties and catalytic activity .

-

General Mechanism : TEMPO derivatives cycle between three oxidation states (TEMPO⁻/TEMPO/TEMPO⁺) during catalysis. For example, in alcohol oxidation, TEMPO⁺ (oxoammonium ion) abstracts a hydrogen atom from alcohols, forming TEMPOH, which is reoxidized by a co-catalyst (e.g., Cu²⁺, NaOCl, or electrochemically) .

-

Key Reactions :

Synergistic Catalytic Systems

Copper/TEMPO systems enable aerobic oxidations under mild conditions :

-

Cu(bpy)/TEMPO System :

Radical-Mediated Polymerization

TEMPO derivatives regulate radical polymerization via reversible termination:

-

Nitroxide-Mediated Polymerization (NMP) :

TEMPO reversibly caps growing polymer chains, enabling controlled molecular weight distributions. Substituted TEMPO derivatives (e.g., 4-carboxy-TEMPO) enhance solubility in polar solvents .

Limitations and Research Gaps

While TEMPO derivatives with 4-substituents like hydroxy, acetamido, or methoxy are well-studied , 4-(N-Carboxydecyl-N-methylamino)-TEMPO has no documented applications in catalysis or synthesis . Potential areas for exploration include:

-

Functionalization : The carboxydecyl chain may enable immobilization on surfaces or integration into hybrid materials.

-

Redox Tuning : The electron-donating methylamino group could lower the oxidation potential, enhancing catalytic activity in acidic media .

Proposed Reaction Pathways

Based on analogous TEMPO chemistry, hypothetical reactions for this compound could include:

-

Electrochemical Dehydrogenation :

Alcohol+TEMPOElectrolysisAldehyde+H2↑ -

Radical Capture :

The carboxydecyl chain may stabilize transient radicals in polymerization or cross-coupling reactions .

Data Limitations

No experimental data (e.g., NMR, kinetics, or electrochemical parameters) for this compound exists in the reviewed literature[1-10]. Future studies should focus on:

-

Synthesis and characterization (EPR, cyclic voltammetry).

-

Comparative reactivity studies with other 4-substituted TEMPO derivatives.

Propriétés

Numéro CAS |

139116-77-1 |

|---|---|

Formule moléculaire |

C21H41N2O3 |

Poids moléculaire |

369.6 g/mol |

InChI |

InChI=1S/C21H41N2O3/c1-20(2)16-18(17-21(3,4)23(20)26)22(5)15-13-11-9-7-6-8-10-12-14-19(24)25/h18H,6-17H2,1-5H3,(H,24,25) |

Clé InChI |

FOYKJZOVFJBXQD-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |

SMILES canonique |

CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |

Key on ui other cas no. |

139116-77-1 |

Synonymes |

4-(N-carboxydecyl-N-carboxyamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxydecyl-N-methylamino)-TEMPO 4-CDMA-TEMPO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.